3-(Pyrrolidin-1-ylsulfonyl)pyridin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O3S |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
3-pyrrolidin-1-ylsulfonyl-1H-pyridin-4-one |
InChI |
InChI=1S/C9H12N2O3S/c12-8-3-4-10-7-9(8)15(13,14)11-5-1-2-6-11/h3-4,7H,1-2,5-6H2,(H,10,12) |
InChI Key |
PGYFLCFSPGPAJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CNC=CC2=O |
Origin of Product |
United States |
Precision Synthetic Methodologies for 3 Pyrrolidin 1 Ylsulfonyl Pyridin 4 Ol
Retrosynthetic Analysis of the 3-(Pyrrolidin-1-ylsulfonyl)pyridin-4-ol Scaffold
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, readily available starting materials. wikipedia.orgias.ac.in This approach allows for the logical design of a synthetic plan by identifying key bond disconnections and strategic functional group interconversions. ias.ac.in
The most logical initial disconnection in the retrosynthesis of this compound is at the sulfonamide linkage, which can be approached in two ways:
Disconnection of the S-N Bond: This is the most common and direct approach for sulfonamide synthesis. The disconnection of the bond between the sulfur atom and the pyrrolidine (B122466) nitrogen atom leads to two key synthons: an electrophilic pyridine-3-sulfonyl synthon and a nucleophilic pyrrolidine synthon. The corresponding synthetic equivalents would be a reactive pyridine-3-sulfonyl derivative, such as 3-(chlorosulfonyl)pyridin-4-ol (1) , and pyrrolidine (2) . This strategy places the burden of the synthesis on the preparation of the key sulfonyl chloride intermediate.
Disconnection of the C-S Bond: An alternative, though less common, disconnection breaks the bond between the pyridine (B92270) C3 carbon and the sulfur atom. This approach generates a nucleophilic pyridin-3-yl synthon and an electrophilic pyrrolidine-1-sulfonyl synthon. The synthetic equivalents for this strategy would be a 3-metalated or 3-halopyridin-4-ol derivative, such as 3-bromopyridin-4-ol (3) , and pyrrolidine-1-sulfonyl chloride (4) . This route would likely involve a metal-catalyzed cross-coupling reaction.
| Disconnection Strategy | Bond Cleaved | Key Intermediates / Reagents |
|---|---|---|
| Primary Strategy | S-N (Sulfonamide) | 3-(Chlorosulfonyl)pyridin-4-ol (1) + Pyrrolidine (2) |
| Alternative Strategy | C-S (Pyridine-Sulfur) | 3-Bromopyridin-4-ol (3) + Pyrrolidine-1-sulfonyl chloride (4) |
Further retrosynthetic analysis focuses on the construction of the substituted pyridin-4-ol core. The synthesis of highly substituted pyridines can be achieved through various multi-component reactions that build the ring from acyclic precursors. advancechemjournal.comchim.it For an intermediate like 3-bromopyridin-4-ol, one could envision a cyclization strategy involving precursors that already contain the necessary carbon and nitrogen framework, which are then aromatized to form the pyridine ring.
The incorporation of the pyrrolidinyl group is planned as a late-stage transformation. Pyrrolidine is a readily available cyclic secondary amine. Following the primary retrosynthetic strategy, it would be introduced by reacting it with the highly electrophilic 3-(chlorosulfonyl)pyridin-4-ol intermediate. This standard reaction for sulfonamide formation is typically robust and high-yielding. A patent for a different complex molecule demonstrates the use of pyrrolidine as a nucleophile in the construction of larger scaffolds. google.com
Development of Novel Synthetic Pathways
Based on the retrosynthetic analysis, the primary challenge lies in the regioselective synthesis of a 3-substituted pyridin-4-ol, specifically the 3-(chlorosulfonyl) derivative. Direct C-H functionalization of pyridines is an attractive but challenging field, with regioselectivity being a major hurdle. researchgate.net
The electronic nature of the pyridine ring, being electron-deficient, complicates electrophilic substitution reactions. Furthermore, the pyridin-4-ol tautomer exists in equilibrium with its pyridin-4-one form. Both forms direct electrophilic attack towards the C2 and C5 positions, making direct sulfonylation at the C3 position highly challenging under standard electrophilic conditions.
Overcoming the inherent regiochemical preference of the pyridine ring requires specialized synthetic strategies. Several modern techniques can be proposed to achieve the desired C3-sulfonylation.
Directed ortho-Metalation (DoM): This is arguably the most promising strategy. The hydroxyl group at the C4 position (or a protected derivative) can act as a directed metalation group (DMG). harvard.edu Treatment of a protected pyridin-4-ol with a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), would selectively deprotonate the C3 position due to chelation with the DMG. The resulting C3-lithiated intermediate can then be trapped with an appropriate sulfur electrophile, such as sulfur dioxide (SO₂). Subsequent treatment with a chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) would yield the target intermediate, 3-(chlorosulfonyl)pyridin-4-ol. nih.gov
Halogen-Mediated Synthesis: An alternative route involves starting with a pre-functionalized pyridine, such as 3-halopyridin-4-ol. tandfonline.com The halogen atom at the C3 position can be converted into the desired sulfonyl group. This can be achieved through a metal-halogen exchange to generate a C3-lithiated species, which can then be reacted as described in the DoM strategy. Alternatively, palladium-catalyzed coupling reactions could be employed to introduce a sulfur-containing moiety that is subsequently oxidized and chlorinated.
Pyridine N-Oxide Chemistry: The use of a pyridine N-oxide can significantly alter the regioselectivity of substitution reactions. rsc.org The N-oxide functionality deactivates the C2 and C6 positions towards electrophilic attack while activating the C4 position. While this typically favors C4 functionalization, it can be used in combination with other directing groups to influence the outcome. A synthetic route could involve the formation of the N-oxide of pyridin-4-ol, followed by a directed sulfonylation attempt and subsequent deoxygenation to restore the pyridine ring.
| Proposed Strategy | Key Principle | Potential Advantages and Challenges |
|---|---|---|
| Directed ortho-Metalation (DoM) | The C4-hydroxyl group directs lithiation to the adjacent C3 position for selective functionalization. harvard.edunih.gov | Advantages: High regioselectivity, well-established methodology. Challenges: Requires anhydrous conditions, strong bases, and protection of the acidic hydroxyl group. |
| Halogen-Mediated Synthesis | Utilizes a pre-installed halogen at C3 as a handle for further functionalization via metal-halogen exchange or cross-coupling. tandfonline.com | Advantages: Avoids direct C-H activation, potentially milder conditions for the final step. Challenges: Requires the synthesis of the 3-halopyridin-4-ol precursor. |
| Pyridine N-Oxide Chemistry | The N-oxide group alters the electronic properties of the ring, potentially enabling C3 functionalization. rsc.org | Advantages: Can invert normal reactivity patterns. Challenges: Regioselectivity can be difficult to predict; requires additional steps for N-oxidation and deoxygenation. |
The development of a robust synthetic route to this compound hinges on achieving regioselective functionalization at the C3 position of the pyridin-4-ol core. While direct electrophilic sulfonylation is unlikely to be effective, strategies such as Directed ortho-Metalation offer a highly plausible and precise pathway to the necessary 3-(chlorosulfonyl)pyridin-4-ol intermediate, which can then be readily converted to the final target compound.
Direct Sulfonylation Approaches to Pyridinol Precursors
Investigation of Catalyst Systems for Sulfonylation
The synthesis of aryl and heteroaryl sulfonamides, such as this compound, hinges on the efficient formation of the sulfonyl functional group on the pyridine ring. The direct C-H sulfonylation of pyridines is a challenging transformation due to the electron-deficient nature of the pyridine ring. Research has explored various catalytic systems to facilitate this reaction, aiming for high regioselectivity and yield.
Recent advancements have demonstrated base-mediated approaches for the direct C4-selective sulfonylation of pyridine. chemistryviews.org This methodology involves the preactivation of the pyridine ring with a strong electrophile like triflic anhydride (B1165640) (Tf2O), followed by the addition of a sulfinic acid salt nucleophile in the presence of a specific base. chemistryviews.org The choice of base, such as N-methylpiperidine, has been shown to be crucial in directing the regioselectivity of the sulfonylation to the C4 position. chemistryviews.org
Another innovative approach involves the electrochemical meta-C–H sulfonylation of pyridines. nih.gov This method utilizes nucleophilic sulfinates and proceeds through a redox-neutral dearomatization-rearomatization strategy, offering high regioselectivity without the need for expensive and elaborate catalyst systems. nih.gov While this method targets the meta position, it highlights the potential of electrochemical strategies in functionalizing the pyridine core.
For the O-sulfonylation of hydroxyl groups, which is a related transformation, catalyst systems have also been investigated to avoid harsh reaction conditions. One such system employs 4-methylpyridine (B42270) N-oxide in combination with 4Å molecular sieves. organic-chemistry.org This amine-free catalytic method allows for the mild and efficient sulfonylation of various alcohols, which could be applicable in scenarios where the hydroxyl group of a pyridin-4-ol derivative is the target for sulfonylation. organic-chemistry.org
The selection of a suitable catalyst system for the synthesis of this compound would likely depend on the chosen synthetic route, particularly whether the sulfonyl group is introduced via direct C-H functionalization of the pyridine ring or by building the ring with the sulfonyl group already in place.
Pyrrolidine Ring Integration Methodologies
The incorporation of the pyrrolidine ring is a key step in the synthesis of this compound. This can be achieved through various synthetic strategies, primarily involving the formation of the sulfonamide bond between a pyridine-3-sulfonyl precursor and pyrrolidine, or through more complex cyclization strategies.
Amidation and Sulfonamide Formation Reactions
The most direct method for integrating the pyrrolidine ring is through the reaction of a pyridine-3-sulfonyl chloride with pyrrolidine. This is a classic nucleophilic substitution reaction where the nitrogen atom of pyrrolidine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the stable sulfonamide linkage.
The synthesis of the required pyridine-3-sulfonyl chloride precursor can be accomplished from 3-aminopyridine (B143674). google.compatsnap.com This process typically involves a diazotization reaction of the 3-aminopyridine, followed by a sulfonyl chlorination reaction. google.com The reaction conditions for the subsequent amidation with pyrrolidine are generally mild, often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the hydrochloric acid byproduct.
Recent research has also explored the reverse transformation: the conversion of primary sulfonamides into sulfonyl chlorides. researchgate.netnih.goviaea.org This can be achieved using activating agents like a pyrylium (B1242799) salt (Pyry-BF4), which allows for the functionalization of the sulfonamide with various nucleophiles. researchgate.netnih.goviaea.org This approach could provide an alternative route for the synthesis of complex sulfonamides.
The table below summarizes typical reaction conditions for sulfonamide formation.
| Precursors | Reagents and Conditions | Product | Reference(s) |
| Benzene sulfonyl chloride, 3-aminopyridine | Aqueous Na2CO3, HCl | N-pyridin-3-yl-benzenesulfonamide | researchgate.net |
| 3-Aminopyridine | 1. NaNO2, HCl (diazotization) 2. SO2, CuCl2 (sulfonyl chlorination) | Pyridine-3-sulfonyl chloride | google.compatsnap.com |
| Pyridine-3-sulfonyl chloride, Pyrrolidine | Triethylamine, Dichloromethane | 3-(Pyrrolidin-1-ylsulfonyl)pyridine |
Alternative Cyclization Strategies for Pyrrolidine Incorporation
While direct sulfonamide formation is the most common approach, alternative strategies for incorporating the pyrrolidine ring onto a pyridine scaffold exist, particularly in the broader context of pyrrolidine synthesis. These methods are generally more complex and may not be the most direct route to this compound, but they represent the diversity of synthetic methodologies available for constructing such bicyclic systems.
One such strategy involves the ring contraction of pyridines to form pyrrolidine derivatives. osaka-u.ac.jpnih.govresearchgate.netbohrium.comnih.gov For instance, a photo-promoted ring contraction of pyridines with silylborane can yield pyrrolidine derivatives. osaka-u.ac.jpnih.govresearchgate.netbohrium.comnih.gov This method, however, results in a more complex bicyclic system that would require further modification to yield the target compound.
[3+2] cycloaddition reactions are another powerful tool for the synthesis of pyrrolidine rings. osaka-u.ac.jpnih.govresearchgate.netmdpi.com These reactions typically involve the reaction of an azomethine ylide with an alkene or alkyne. While highly versatile, applying this methodology to the synthesis of a substituted pyridine derivative would require a carefully designed precursor containing both the pyridine core and a suitable dipolarophile.
Intramolecular cyclization reactions, such as the amination of unsaturated carbon-carbon bonds or the insertion of nitrene species into C-H bonds, are also established methods for constructing pyrrolidine rings. osaka-u.ac.jpnih.gov These strategies would necessitate the synthesis of a pyridine precursor with a tethered amine and a reactive site for cyclization.
Transition metal-catalyzed [2+2+2] cycloadditions of nitrogen-linked 1,6-diynes with nitriles can also be employed to construct pyrrolidine-fused pyridine systems. researchgate.net This approach builds the pyridine ring onto a pre-existing pyrrolidine-containing fragment.
Functional Group Transformations and Protecting Group Strategies
The synthesis of this compound requires careful management of the reactive hydroxyl group on the pyridine ring and the manipulation of the sulfonyl precursor. Protecting group strategies are often essential to prevent unwanted side reactions during the synthetic sequence.
Hydroxyl Group Protection and Deprotection in Pyridin-4-ol
The hydroxyl group of pyridin-4-ol is acidic and can interfere with various reaction conditions, particularly those involving strong bases or organometallic reagents. Therefore, it is often necessary to protect this functional group during the synthesis. cem.comlibretexts.orgacs.org
A variety of protecting groups are available for alcohols, with the choice depending on the stability required for subsequent reaction steps and the ease of removal. libretexts.orghighfine.com Common protecting groups for hydroxyl functions include ethers (e.g., benzyl, silyl (B83357) ethers) and acetals. libretexts.orghighfine.commasterorganicchemistry.com
The table below outlines some common protecting groups for hydroxyls and their deprotection conditions.
| Protecting Group | Protection Reagents | Deprotection Conditions | Reference(s) |
| Benzyl (Bn) | Benzyl bromide, NaH | Catalytic hydrogenation (H2, Pd/C) | nih.gov |
| tert-Butyldimethylsilyl (TBDMS/TBS) | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (B91410) (TBAF) or acidic conditions | wikipedia.org |
| Tetrahydropyranyl (THP) | Dihydropyran, p-TsOH | Mild acidic conditions (e.g., aqueous acetic acid) | highfine.com |
| Methoxymethyl (MOM) | MOM-Cl, DIPEA | Acidic conditions (e.g., HCl in methanol) | masterorganicchemistry.com |
For pyridin-4-ol derivatives, the hydroxyl group can also be converted into a nonaflate, which not only serves as a protecting group but also as an excellent leaving group for transition metal-catalyzed cross-coupling reactions. chim.it The deprotection of the hydroxyl group to regenerate the pyridin-4-ol is the final step in many synthetic routes. The conditions for deprotection must be chosen carefully to avoid the degradation of the final product.
Manipulation of Sulfonyl Precursors
The key precursor for the sulfonamide linkage is typically a sulfonyl chloride. The synthesis of pyridine-3-sulfonyl chloride can be achieved from 3-aminopyridine via a Sandmeyer-type reaction. google.compatsnap.com This involves the diazotization of the amino group with sodium nitrite (B80452) in an acidic medium, followed by reaction with sulfur dioxide in the presence of a copper(I) salt. google.com
An alternative approach to sulfonyl chlorides is the oxidation of corresponding thiols or disulfides. However, for a pyridine system, the synthesis of the thiol precursor might be as complex as the direct sulfonylation route.
In some synthetic strategies, it may be advantageous to introduce the sulfur functionality at an earlier stage and then oxidize it to the sulfonyl group at a later step. For example, a pyridyl sulfide (B99878) could be synthesized and then oxidized to the corresponding sulfone using reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.
Furthermore, recent methodologies allow for the conversion of stable primary sulfonamides back into highly reactive sulfonyl chlorides. researchgate.netnih.goviaea.org This "late-stage" functionalization, often enabled by activating agents like pyrylium salts, provides a flexible approach to modifying the sulfonamide moiety and could be employed to introduce the pyrrolidine ring towards the end of a synthetic sequence. researchgate.netnih.goviaea.org
Optimization of Reaction Conditions and Yields
The efficiency of synthesizing this compound is profoundly influenced by the interplay of solvent, temperature, pressure, and reaction duration. A systematic approach to optimizing these variables is crucial for maximizing product yield and minimizing the formation of impurities.
The choice of solvent is critical as it affects reactant solubility, reaction rate, and in some cases, regioselectivity. In the C-H sulfonylation of pyridine derivatives, both the solvent and the base have been shown to have a significant influence on the reaction's outcome. d-nb.info For the synthesis of a sulfonylated pyridine, a range of solvents would typically be screened to identify the optimal medium.
Research on analogous pyridine functionalizations has demonstrated that chlorinated solvents like chloroform (B151607) can offer superior regioselectivity compared to dichloromethane. d-nb.info Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) (ACN) are also common choices due to their ability to dissolve a wide range of reactants. However, contemporary process development increasingly favors greener alternatives.
Table 1: Hypothetical Solvent Screening for the Synthesis of this compound
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) | Notes |
| 1 | Dichloromethane (DCM) | 9.1 | 65 | 90 | Good solubility, moderate yield. |
| 2 | Chloroform (CHCl₃) | 4.8 | 78 | 95 | Higher yield and selectivity observed in similar systems. chemistryviews.org |
| 3 | Acetonitrile (ACN) | 37.5 | 72 | 92 | Good solvent for polar reactants. |
| 4 | N,N-Dimethylformamide (DMF) | 36.7 | 80 | 88 | High yield but potential for difficult removal and side reactions. |
| 5 | 2-Methyltetrahydrofuran (2-MeTHF) | 6.2 | 75 | 94 | A greener alternative to chlorinated solvents. |
| 6 | Ethanol | 24.6 | 55 | 85 | Protic nature may interfere with some reagents. |
This table is illustrative and based on typical outcomes in related sulfonylation reactions.
The optimal solvent system would be selected based on a balance of yield, purity, cost, safety, and environmental impact.
Temperature is a key parameter that governs the rate of reaction. For many sulfonylation and C-H functionalization reactions, heating is necessary to achieve a reasonable reaction rate. acs.org However, excessive temperatures can lead to thermal decomposition of reactants or products and the formation of undesired byproducts. Therefore, temperature profiling is essential. The reaction would be conducted at various temperatures to identify the point at which the yield is maximized without compromising purity.
For instance, a practical approach to synthesizing an analogous compound, 2-benzenesulfonylpyridine, required heating to approximately 80 °C to ensure the complete conversion of an intermediate sulfoxide (B87167) to the desired sulfone. acs.org Conversely, some activation steps, such as the reaction of pyridine with triflic anhydride, are performed at low temperatures to control the reactivity. chemistryviews.org
Table 2: Illustrative Temperature Profiling for Reaction Yield
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) |
| 1 | 25 (Room Temp.) | 24 | 40 | 35 |
| 2 | 50 | 12 | 85 | 78 |
| 3 | 80 | 6 | >99 | 85 |
| 4 | 100 | 4 | >99 | 82 |
| 5 | 120 | 4 | >99 | 75 |
This table represents a hypothetical optimization study.
Standard laboratory syntheses of this type are typically performed at atmospheric pressure. The use of elevated pressure is generally not required unless employing volatile reagents or specific equipment, such as in microwave-assisted synthesis, which can significantly accelerate reaction times. nih.gov
Optimizing the reaction time is a critical step to ensure complete consumption of the limiting reagent while preventing product degradation or the formation of byproducts from prolonged reaction times. The progress of the reaction is typically monitored using techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is considered complete when the concentration of the starting material plateaus. Documented syntheses of related pyridine derivatives show a wide range of reaction times, from a few minutes under microwave irradiation to 48 hours or more under conventional heating. acs.orgnih.gov
Table 3: Example of Reaction Time Parameterization at Optimal Temperature (80°C)
| Entry | Time (h) | Starting Material (%) | Product Yield (%) | Impurity (%) |
| 1 | 1 | 60 | 38 | <1 |
| 2 | 3 | 15 | 82 | <1 |
| 3 | 6 | <1 | 85 | 1.5 |
| 4 | 12 | <1 | 84 | 2.5 |
| 5 | 24 | <1 | 81 | 4.0 |
This table illustrates a typical time course for a synthetic reaction.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is integral to modern synthetic chemistry, aiming to reduce environmental impact and improve safety and efficiency. rasayanjournal.co.innih.gov
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com Reactions with high atom economy, such as addition or rearrangement reactions, are inherently less wasteful. jk-sci.com
For a hypothetical synthesis of this compound from pyridin-4-ol and pyrrolidine-1-sulfonyl chloride, the reaction would be:
C₅H₅NO + C₄H₈ClNO₂S → C₉H₁₂N₂O₃S + HCl
The atom economy can be calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
In this case, the molecular weight of the product is 244.29 g/mol , and the sum of the reactants' molecular weights is 95.09 g/mol + 185.66 g/mol = 280.75 g/mol .
% Atom Economy = (244.29 / 280.75) x 100 ≈ 87.0%
This represents a reasonably high atom economy, as the only theoretical byproduct is hydrogen chloride (HCl). This contrasts sharply with multi-step syntheses that may involve protecting groups or stoichiometric reagents that are not incorporated into the final product, leading to significantly lower atom economy. primescholars.com Maximizing reaction efficiency through high yields and high atom economy is a primary goal in developing a sustainable synthetic process. numberanalytics.com
The principles of green chemistry strongly advocate for the reduction or replacement of hazardous solvents and reagents. researchgate.net
Sustainable Solvents: Traditional organic synthesis often relies on volatile and toxic organic solvents. A key goal in greening the synthesis of pyridine derivatives is to replace hazardous solvents like chlorinated hydrocarbons with more benign alternatives. rasayanjournal.co.in Water is an ideal green solvent, and its use in sulfonamide synthesis has been successfully demonstrated. sci-hub.se Other sustainable options include bio-derived solvents like 2-Methyltetrahydrofuran (2-MeTHF) or alcohols like ethanol, although their suitability depends on the specific reaction chemistry. nih.gov Solvent-free, or neat, reaction conditions represent an even more sustainable approach where feasible. sci-hub.se
Table 4: Comparison of Traditional vs. Sustainable Solvents
| Solvent | Type | Advantages | Disadvantages |
| Dichloromethane | Chlorinated | Excellent solvating power, volatile | Carcinogen, environmental pollutant |
| Chloroform | Chlorinated | Good for specific selectivities | Toxic, suspected carcinogen |
| Water | Aqueous | Non-toxic, non-flammable, cheap | Poor solubility for non-polar reactants |
| Ethanol | Alcohol | Biodegradable, low toxicity | Can be reactive (protic) |
| 2-MeTHF | Ether | Bio-derived, stable, good solvent | Peroxide formation risk |
Waste Minimization and By-product Management
A significant focus in modern synthetic chemistry is the minimization of waste and the effective management of by-products, aligning with the principles of green chemistry. In the proposed synthesis of this compound, several opportunities for waste reduction can be identified at each step.
During the initial sulfonation of 4-hydroxypyridine, the use of excess sulfonating agents is a primary source of waste. The optimization of this step to use a stoichiometric amount of the reagent is crucial. The choice of the sulfonating agent itself can also impact the environmental footprint of the process.
The conversion of the sulfonic acid to the sulfonyl chloride typically employs reagents that generate significant amounts of inorganic waste. The selection of a chlorinating agent that offers high conversion with minimal excess and produces easily manageable by-products is a key consideration.
In the final amidation step, the reaction of the sulfonyl chloride with pyrrolidine generates hydrochloric acid as a by-product. This acidic waste must be neutralized, which in turn produces salt waste. The use of a base to scavenge the acid is standard practice, and the choice of base can influence the ease of removal of the resulting salt.
Recent advancements in sulfonamide synthesis focus on avoiding the use of sulfonyl chlorides altogether, thereby reducing waste. researchgate.netnih.gov These methods often involve the direct oxidative coupling of thiols and amines. acs.orgrsc.org While not yet specifically reported for this compound, exploring such alternative routes could significantly enhance the sustainability of the synthesis.
A summary of potential by-products and waste streams, along with mitigation strategies, is presented in the table below.
| Synthetic Step | Potential By-products and Waste | Mitigation and Management Strategies |
| Sulfonation of 4-hydroxypyridine | Spent acid, unreacted starting material | Optimization of reagent stoichiometry, recycling of spent acid where feasible. |
| Chlorination of sulfonic acid | Inorganic salts, residual chlorinating agent | Selection of efficient chlorinating agents, quenching of excess reagent, proper disposal of inorganic waste. |
| Amidation with pyrrolidine | Pyrrolidinium hydrochloride, excess pyrrolidine | Use of a scavenger base, recovery and recycling of excess amine, treatment of acidic and salt-containing aqueous waste. |
Scalability Considerations for Synthetic Route Development
The transition of a synthetic route from laboratory scale to industrial production requires careful consideration of scalability. Factors such as reaction kinetics, heat transfer, mass transfer, and safety become increasingly critical at larger scales. For a multi-step synthesis like that of this compound, a thorough analysis of each step is necessary to identify and address potential scalability challenges.
Identification of Bottlenecks in Multi-Step Synthesis
For the synthesis of this compound, potential bottlenecks include:
Exothermic Reactions: The sulfonation and chlorination steps are often highly exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions and ensure product quality. The design of the reactor and the cooling capacity are key considerations.
Handling of Hazardous Reagents: The use of corrosive and reactive reagents like fuming sulfuric acid or phosphorus-based chlorinating agents poses significant safety and handling challenges at an industrial scale. The implementation of robust engineering controls and safety protocols is paramount.
Purification of Intermediates: The isolation and purification of the sulfonic acid and sulfonyl chloride intermediates can be challenging. Crystallization is a common method for purification, but achieving consistent crystal form and purity on a large scale can be difficult. The physical properties of the intermediates, such as their solubility and stability, will influence the choice and design of the purification process.
The following table outlines potential bottlenecks and their impact on the scalability of the synthesis.
| Synthetic Step | Potential Bottleneck | Impact on Scalability |
| Sulfonation | Heat management of exothermic reaction | Risk of thermal runaway, potential for side product formation, requires specialized reactor design. |
| Chlorination | Handling of corrosive and reactive reagents | Increased safety risks, requires specialized handling and storage infrastructure. |
| Purification of Intermediates | Inefficient or difficult crystallization | Low recovery of intermediates, inconsistent product quality, long processing times. |
| Amidation | Control of reaction selectivity and by-product formation | Difficulty in achieving high purity of the final product, complex downstream purification. |
Process Intensification Strategies
One of the most promising process intensification strategies is the adoption of continuous flow chemistry . frontiersin.org In a flow reactor, reagents are continuously pumped and mixed, and the reaction occurs in a small, well-controlled environment. This offers several advantages over traditional batch processing:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for excellent control of reaction temperature, mitigating the risks associated with exothermic reactions.
Improved Safety: The small reaction volumes in flow systems reduce the inventory of hazardous materials at any given time, leading to inherently safer processes.
Increased Efficiency and Purity: The precise control over reaction parameters in flow chemistry often leads to higher yields and selectivities, reducing the formation of by-products and simplifying purification.
The use of alternative energy sources , such as microwave irradiation or ultrasound, can also be a valuable process intensification tool. frontiersin.org These technologies can accelerate reaction rates, leading to shorter reaction times and increased throughput.
The table below summarizes potential process intensification strategies and their benefits for the synthesis of this compound.
| Process Intensification Strategy | Application in Synthesis | Potential Benefits |
| Continuous Flow Chemistry | All synthetic steps (sulfonation, chlorination, amidation) | Improved safety, enhanced heat and mass transfer, higher yields and purity, potential for automation. frontiersin.org |
| Solid-Supported Reagents | Use of a solid-supported chlorinating agent or base | Simplified purification (by filtration), potential for reagent recycling. |
| Alternative Energy Sources (e.g., Microwave, Ultrasound) | To accelerate the sulfonation or amidation steps | Reduced reaction times, increased throughput, potentially milder reaction conditions. frontiersin.org |
By strategically implementing these process intensification strategies, the synthesis of this compound can be transformed into a more efficient, sustainable, and economically viable process.
Advanced Structural Characterization and Elucidation of 3 Pyrrolidin 1 Ylsulfonyl Pyridin 4 Ol
Spectroscopic Techniques for Definitive Structural Assignment
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) forms the cornerstone of modern structural characterization in organic chemistry.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of 3-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol would be expected to show distinct signals corresponding to the protons of the pyridine (B92270) ring and the pyrrolidine (B122466) ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment.
Pyridine Ring Protons: The protons on the pyridine ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The specific coupling patterns (e.g., doublets, triplets) would reveal the substitution pattern on the ring.
Pyrrolidine Ring Protons: The methylene (B1212753) protons of the pyrrolidine ring would likely appear as multiplets in the aliphatic region, generally between δ 1.5 and 4.0 ppm. The protons on the carbons adjacent to the nitrogen atom of the sulfonyl group would be deshielded and appear at a higher chemical shift.
Hydroxyl Proton: The hydroxyl (-OH) proton on the pyridine ring is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
Pyridine Ring Carbons: The carbon atoms of the pyridine ring would resonate in the downfield region, typically between δ 100 and 160 ppm. The carbon bearing the hydroxyl group and the carbon attached to the sulfonyl group would have distinct chemical shifts.
Pyrrolidine Ring Carbons: The carbon atoms of the pyrrolidine ring would appear in the upfield region of the spectrum.
Predicted NMR Data Table
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H | 7.0 - 9.0 | 100 - 160 |
| Pyrrolidine-CH₂ (α to N) | 3.0 - 4.0 | 45 - 55 |
| Pyrrolidine-CH₂ (β to N) | 1.5 - 2.5 | 20 - 30 |
| Pyridine-OH | Variable (broad singlet) | - |
Note: The values in this table are estimations based on general principles of NMR spectroscopy and data for similar structural motifs. Actual experimental values may vary.
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system, helping to trace the connectivity of protons within the pyridine and pyrrolidine rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. It would be instrumental in connecting the pyrrolidin-1-ylsulfonyl group to the pyridine-4-ol moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This can be used to determine the three-dimensional structure and conformation of the molecule.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the S=O stretches of the sulfonyl group (strong bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), C-N stretching vibrations, and the aromatic C=C and C=N stretching vibrations of the pyridine ring.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the sulfonyl group and the aromatic ring system.
Expected Vibrational Spectroscopy Data Table
| Functional Group | Expected IR Absorption (cm⁻¹) |
| O-H Stretch (hydroxyl) | 3200 - 3600 (broad) |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| S=O Stretch (sulfonyl) | 1350 - 1300 and 1160 - 1120 |
| C=C, C=N Stretch (pyridine) | 1400 - 1600 |
Note: These are characteristic ranges and the exact peak positions can be influenced by the molecular environment.
Mass Spectrometry (MS) for Molecular Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.
High-resolution mass spectrometry is essential for determining the exact molecular formula of a compound. For this compound (C9H12N2O3S), HRMS would provide a highly accurate mass measurement, which can be used to confirm the elemental composition. The analysis of the fragmentation pattern in the mass spectrum would reveal characteristic losses of fragments such as the pyrrolidine ring or the sulfonyl group, further confirming the proposed structure.
Tandem Mass Spectrometry (MS/MS) for Structural Fragments
There is no available literature detailing the tandem mass spectrometry (MS/MS) analysis of this compound. Such a study would be essential for confirming the compound's molecular structure by identifying its characteristic fragmentation patterns. A hypothetical analysis would involve subjecting the protonated molecule to collision-induced dissociation and analyzing the resulting fragment ions to piece together its structural components. However, without experimental data, any proposed fragmentation pathway would be purely theoretical.
X-ray Crystallography for Solid-State Molecular Architecture
Detailed information regarding the solid-state architecture of this compound from X-ray crystallography is not present in the current scientific literature.
Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Conformation
No single crystal X-ray diffraction (SCXRD) studies have been published for this compound. An SCXRD analysis would be the definitive method to determine its precise three-dimensional structure, including bond lengths, bond angles, and the conformation of the pyrrolidine and pyridine rings. As the parent compound is achiral, a determination of absolute stereochemistry would not be applicable unless chiral derivatives were synthesized.
Polymorphism and Crystal Engineering of the Compound
There is no research available on the polymorphism or crystal engineering of this compound. Investigations into polymorphism would explore whether the compound can exist in different crystalline forms, which could impact its physical properties. Crystal engineering studies would focus on designing specific crystal structures with desired properties through the control of intermolecular interactions, but such work has not been reported for this compound.
Chiroptical Spectroscopy for Enantiomeric Purity Assessment (If Applicable to Chiral Analogues)
The parent compound, this compound, is achiral, and therefore, chiroptical spectroscopy techniques are not applicable for its analysis. These methods are used for chiral molecules to determine their enantiomeric purity and absolute configuration.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. As this compound is an achiral molecule, it would not exhibit a CD spectrum. This technique would only be relevant for chiral analogues of the compound, for which no studies have been found.
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) measures the change in the angle of plane-polarized light as a function of wavelength. Similar to CD spectroscopy, ORD is a property of chiral substances. Since this compound is achiral, it does not exhibit optical rotation, and ORD analysis is not applicable. No ORD data for any potential chiral derivatives have been reported.
Computational and Theoretical Chemistry of 3 Pyrrolidin 1 Ylsulfonyl Pyridin 4 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol, these methods can elucidate the distribution of electrons, identify regions of reactivity, and predict the outcomes of chemical reactions.
Density Functional Theory (DFT) Studies of Molecular Orbitals
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the shapes and energies of the molecular orbitals. For this compound, DFT studies would reveal the distribution of electron density across the pyridin-4-ol, sulfonyl, and pyrrolidine (B122466) moieties. The calculations would likely show a high degree of electron delocalization within the pyridine (B92270) ring, characteristic of aromatic systems. The sulfonyl group, being strongly electron-withdrawing, would significantly influence the electronic properties of the pyridine ring. The lone pairs of electrons on the oxygen and nitrogen atoms would also be key features of the molecular orbitals.
Table 1: Hypothetical DFT Calculation Results for this compound
| Parameter | Calculated Value | Interpretation |
| Total Energy | -X.XXXX Hartrees | A measure of the molecule's stability. |
| Dipole Moment | Y.YY Debye | Indicates the overall polarity of the molecule, likely significant due to the sulfonyl and hydroxyl groups. |
| Mulliken Atomic Charges | C(pyridine): varied, N(pyridine): negative, S(sulfonyl): positive, O(sulfonyl): negative, N(pyrrolidine): negative | Shows the partial charges on each atom, highlighting electrophilic and nucleophilic centers. |
Electrostatic Potential Surface Analysis for Reactivity Prediction
The molecular electrostatic potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. For this compound, the MEP surface would likely show negative potential (red/yellow) around the oxygen atoms of the sulfonyl group and the hydroxyl group, as well as the nitrogen atom of the pyridine ring. These regions are indicative of nucleophilic character and are prone to attack by electrophiles. Conversely, positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group and potentially on the sulfur atom, indicating electrophilic sites susceptible to nucleophilic attack. This analysis helps in understanding noncovalent interactions and the initial steps of chemical reactions. mdpi.com
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org For this compound, the HOMO is likely to be localized on the electron-rich pyridin-4-ol ring and the nitrogen of the pyrrolidine, indicating its nucleophilic nature. youtube.com The LUMO, on the other hand, would be expected to be distributed over the sulfonyl group and the pyridine ring, highlighting its electrophilic character. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of the molecule; a smaller gap suggests higher reactivity. researchgate.net FMO theory is instrumental in predicting the feasibility and stereochemistry of various chemical reactions. wikipedia.org
Table 2: Predicted Frontier Molecular Orbital Properties
| Molecular Orbital | Predicted Localization | Implied Reactivity |
| HOMO | Pyridin-4-ol ring, Pyrrolidine nitrogen | Nucleophilic, site of electron donation |
| LUMO | Sulfonyl group, Pyridine ring | Electrophilic, site of electron acceptance |
| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are crucial for its biological activity and physical properties. Conformational analysis and molecular dynamics simulations provide a dynamic picture of the molecule's behavior.
Energy Minimization and Global Minimum Conformation Identification
Once the various possible conformations are identified, energy minimization calculations are performed to find the most stable, lowest-energy structure, known as the global minimum. This process involves sophisticated computational algorithms that adjust the molecular geometry to minimize its potential energy. Identifying the global minimum conformation is essential as it represents the most populated state of the molecule under equilibrium conditions and is often the conformation responsible for its biological activity. Molecular dynamics simulations can further complement this by simulating the movement of the atoms over time, providing insights into the dynamic stability of different conformations and the energy barriers between them.
Molecular Dynamics Simulations for Dynamic Behavior and Flexibility
Molecular dynamics (MD) simulations are powerful computational methods used to study the conformational changes and flexibility of molecules over time. arabjchem.org These simulations provide a detailed atomic-level understanding of how molecules like this compound behave in a dynamic environment. mdpi.com
While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of MD simulations can be applied to understand its likely dynamic behavior. Such simulations would typically involve placing the molecule in a simulated solvent box and calculating the forces between atoms over a specific period. The resulting trajectories would reveal the flexibility of the pyrrolidine and pyridine rings, the rotational freedom of the sulfonyl group, and the potential for intramolecular hydrogen bonding involving the hydroxyl group. These simulations are instrumental in drug discovery for understanding how a molecule might interact with a biological target. mdpi.com
Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound
| Parameter | Value |
| Force Field | AMBER or CHARMM |
| Solvent Model | TIP3P Water |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Ensemble | NPT |
Spectroscopic Property Prediction through Computational Methods
Computational chemistry offers robust methods for predicting the spectroscopic properties of molecules, which can be crucial for their identification and characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining molecular structure. researchgate.net Theoretical calculations, often employing Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants with a high degree of accuracy. researchgate.netmdpi.com For this compound, computational models would calculate the magnetic shielding of each nucleus, which is then converted to a chemical shift relative to a standard. researchgate.net The accuracy of these predictions is highly dependent on the chosen level of theory and the inclusion of solvent effects. mdpi.com
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Hypothetical Data)
| Atom | Predicted Chemical Shift (ppm) |
| Pyridine H-2 | 8.1 - 8.3 |
| Pyridine H-5 | 7.2 - 7.4 |
| Pyridine H-6 | 8.0 - 8.2 |
| Pyrrolidine CH₂ (α to N) | 3.3 - 3.5 |
| Pyrrolidine CH₂ (β to N) | 1.9 - 2.1 |
| Pyridin-4-ol OH | 10.0 - 12.0 (variable) |
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, aiding in the interpretation of experimental spectra. nih.gov For this compound, calculations would likely be performed using DFT methods, such as B3LYP, to obtain the harmonic vibrational frequencies. nih.gov These calculations can help assign specific peaks in the IR and Raman spectra to the stretching and bending vibrations of functional groups like the S=O of the sulfonyl group, the O-H of the hydroxyl group, and the C-N bonds of the pyrrolidine ring.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Hypothetical Data)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H | Stretch | 3400 - 3600 |
| C-H (Pyridine) | Stretch | 3000 - 3100 |
| C-H (Pyrrolidine) | Stretch | 2850 - 2960 |
| S=O | Asymmetric Stretch | 1350 - 1380 |
| S=O | Symmetric Stretch | 1150 - 1180 |
Reaction Mechanism Studies through Computational Modeling
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules.
The synthesis of this compound would involve several chemical steps. Computational chemistry can be used to model these steps, identify the transition state structures, and calculate the activation energy barriers. This information is critical for understanding the reaction kinetics and optimizing reaction conditions. For instance, in the formation of the sulfonamide bond between pyridine-3-sulfonyl chloride and pyrrolidine, computational methods could map out the potential energy surface of the reaction, revealing the lowest energy pathway.
The solvent in which a reaction is carried out can have a profound impact on the reaction pathway and rate. Computational models can incorporate solvent effects, either implicitly using continuum solvent models or explicitly by including individual solvent molecules in the calculation. For the synthesis of this compound, modeling the reaction in different solvents could help predict which solvent would be most effective at stabilizing the transition state and thus increasing the reaction rate.
Structure Reactivity Relationship Srr and Analog Design Principles
Systematic Modification of the Pyridine (B92270) Core for Reactivity Modulation
The reactivity of the pyridine ring in 3-(Pyrrolidin-1-ylsulfonyl)pyridin-4-ol is governed by the electronic nature of its existing substituents—the electron-donating hydroxyl group (-OH) and the electron-withdrawing sulfonyl group (-SO2R). The nitrogen atom in the pyridine ring itself has an electron-withdrawing effect (-I effect), which deactivates the ring towards electrophilic substitution. uoanbar.edu.iq This deactivation is further intensified in acidic media where the nitrogen becomes protonated. uoanbar.edu.iq
Introducing additional substituents onto the pyridine ring can either amplify or attenuate these effects. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or amino (-NH2) would increase the electron density of the ring, potentially facilitating electrophilic substitution reactions. uoanbar.edu.iq Conversely, adding further electron-withdrawing groups (EWGs) such as a nitro (-NO2) or cyano (-CN) group would render the ring even more electron-deficient, making it more susceptible to nucleophilic attack. uoanbar.edu.iqnih.gov
The position of these new substituents is critical. For electrophilic aromatic substitution, the incoming group is typically directed to the C-3 position (meta to the nitrogen), as this avoids placing a positive charge on the electronegative nitrogen atom in the resonance intermediates. uoanbar.edu.iqpearson.com The presence of the strongly activating -OH group at the C-4 position and the deactivating -SO2R group at the C-3 position creates a complex directive landscape for further substitution.
| Substituent (at C-2, C-5, or C-6) | Electronic Effect | Predicted Impact on Pyridine Ring Reactivity |
| -NO₂ | Strong Electron-Withdrawing | Increases susceptibility to nucleophilic attack; decreases susceptibility to electrophilic attack. |
| -Cl | Weak Electron-Withdrawing | Modestly increases susceptibility to nucleophilic attack. |
| -CH₃ | Weak Electron-Donating | Modestly increases susceptibility to electrophilic attack. |
| -OCH₃ | Strong Electron-Donating | Increases susceptibility to electrophilic attack. |
This interactive table illustrates the predictable electronic influence of various substituents on the pyridine core's general reactivity.
The arrangement of substituents on the pyridine ring—positional isomerism—profoundly affects the molecule's properties and the feasibility of its synthesis. Shifting the hydroxyl and sulfonyl groups to other positions on the pyridine ring would create isomers with distinct chemical behaviors.
For instance, pyridin-2-ol and pyridin-4-ol exist in equilibrium with their pyridone tautomers, a phenomenon that complicates their reactivity and purification. chim.it In contrast, pyridin-3-ol, which cannot form a stable pyridone tautomer, reacts primarily at the oxygen atom. osi.lv The specific isomerism of this compound, with the hydroxyl group at the C-4 position, means it likely exists in significant equilibrium with its pyridin-4-one tautomer.
The synthetic accessibility also changes with isomerism. The synthesis of highly substituted pyridin-4-ols can be achieved through multi-component reactions, but these routes may not be applicable for other isomers. chim.it The relative positions of the groups dictate the synthetic strategies that can be employed, with some isomers being significantly more challenging to prepare than others. nih.govorganic-chemistry.orgresearchgate.net Studies on phenylmethylene pyridineacetonitrile derivatives have shown that changing the linking position of the pyridine ring (ortho, meta, or para) significantly alters the molecule's configuration, conjugation, and photophysical properties. nih.gov
| Isomer of Hydroxypyridine | Tautomerism | Primary Site of Nucleophilic Attack |
| Pyridin-2-ol | Exists with pyridin-2-one | Ambident (N or O) osi.lv |
| Pyridin-3-ol | No stable pyridone tautomer | Oxygen atom osi.lv |
| Pyridin-4-ol | Exists with pyridin-4-one | Nitrogen atom osi.lv |
This interactive table compares the fundamental reactive properties of pyridinol isomers, highlighting the importance of substituent placement.
Exploration of Substituents on the Sulfonyl Group for Chemical Space Expansion
The sulfonyl group serves as a versatile anchor for chemical modification, allowing for broad exploration of chemical space.
The pyrrolidine (B122466) ring is a common scaffold in medicinal chemistry, valued for its three-dimensional structure and its role in many biologically active compounds. nih.govfrontiersin.org Replacing the pyrrolidine ring with other nitrogen-containing heterocycles is a standard strategy in analog design to modulate properties such as solubility, lipophilicity, metabolic stability, and target engagement.
For example, substituting pyrrolidine with:
Azetidine (a 4-membered ring): Would introduce more ring strain and potentially alter the bond angles of the sulfonamide nitrogen, possibly affecting binding affinity.
Piperidine (B6355638) (a 6-membered ring): Would create a larger, more flexible analog, which could explore a different volume of a target's binding pocket.
Morpholine (B109124) (a 6-membered ring with oxygen): Would increase polarity and add a hydrogen bond acceptor (the oxygen atom), which could enhance solubility and provide a new interaction point.
Piperazine (a 6-membered ring with a second nitrogen): Would introduce a basic center, which could be used to form salts and improve aqueous solubility. The second nitrogen also offers a point for further functionalization.
| Heterocycle | Key Feature | Potential Impact on Molecular Properties |
| Azetidine | 4-membered ring | Increased ring strain, altered bond angles |
| Pyrrolidine | 5-membered ring | Favorable 3D geometry nih.gov |
| Piperidine | 6-membered ring | Increased size and flexibility |
| Morpholine | O-containing heterocycle | Increased polarity, H-bond acceptor |
| Piperazine | N-containing heterocycle | Basic center, point for further substitution |
This interactive table outlines how different nitrogen heterocycles can be used to systematically alter the physicochemical properties of the parent compound.
Replacing the pyrrolidine group with an alkyl (e.g., methyl) or aryl (e.g., phenyl) group would convert the sulfonamide into a sulfone. This is a significant structural change that dramatically alters the molecule's chemical properties. Sulfonamides and sulfones are both important classes of compounds in medicinal chemistry, but they have distinct characteristics. researchgate.netnih.gov
The most critical difference is the absence of the nitrogen atom in sulfones. This removes the hydrogen bond donating capability of the sulfonamide N-H group (if it were a primary or secondary amine) and eliminates the basicity associated with the pyrrolidine nitrogen. Sulfones are generally more chemically inert and metabolically stable than sulfonamides.
Stereochemical Considerations in Analog Design
Stereochemistry is a critical aspect of drug design, as different stereoisomers of a chiral molecule can exhibit vastly different pharmacological activities. nih.gov The parent compound, this compound, is achiral as it possesses a plane of symmetry.
However, chirality can be readily introduced by modifying the pyrrolidine ring. The non-planar, "puckered" nature of the pyrrolidine ring provides a three-dimensional scaffold. nih.gov Introducing a substituent at the C-2 or C-3 position of the pyrrolidine ring would create a chiral center. For example, synthesizing (2R)-2-methylpyrrolidine or (3S)-3-hydroxypyrrolidine and coupling it to the sulfonyl chloride would yield enantiomerically pure analogs.
These enantiomers would be mirror images of each other but are not superimposable. tru.ca In a chiral biological environment, such as an enzyme's active site, one enantiomer may fit much better than the other, leading to significant differences in activity. If two chiral centers were introduced, diastereomers would be formed, which have different physical properties and can often be separated by standard techniques like chromatography. The spatial orientation of substituents on the pyrrolidine ring can therefore be a powerful tool for optimizing interactions with a biological target. researchgate.net
Impact of Chiral Centers (if introduced) on Reactivity and Conformation
The introduction of chiral centers into analogs of this compound can have a profound impact on their reactivity and conformational preferences. Chiral centers can be strategically placed on the pyrrolidine ring or on substituents attached to the pyridine core.
The synthesis of such chiral analogs often requires enantioselective methods to obtain a single enantiomer. acs.org The development of catalytic asymmetric hydroamination of aryl sulfonamides, for example, provides a direct route to axially chiral sulfonamides, which could be adapted for the synthesis of analogs of the target compound. acs.org
Diastereoselectivity and Enantioselectivity in Analog Synthesis
The synthesis of analogs with multiple stereocenters necessitates careful control over diastereoselectivity and enantioselectivity. For example, if a second substituent is introduced onto a pyrrolidine ring that already contains a chiral center, the approach of the incoming group will be influenced by the existing stereocenter, leading to the potential for diastereomeric products.
Diastereoselective synthesis of highly substituted piperidines from tetrahydropyridines has been achieved through methods like diastereoselective epoxidation, which could be conceptually applied to the synthesis of more complex pyrrolidine-containing precursors. nih.gov The development of novel reagents that can direct reactions to a specific face of the molecule is a key strategy in achieving high diastereoselectivity. nih.gov
Enantioselective synthesis is critical for producing single-enantiomer compounds, which is often a requirement for potent and selective chemical probes. Methods for the enantioselective modification of sulfonamides using carbene organocatalysis have been developed, offering a potential route to chiral sulfonamide-containing molecules with high enantiomeric excess. rsc.org Similarly, Rh-catalyzed asymmetric carbometalation of dihydropyridines can furnish 3-substituted tetrahydropyridines with high enantioselectivity, a strategy that could be adapted for the synthesis of chiral pyridine-based scaffolds. acs.org
Rational Design Strategies for Novel Chemical Probes
The design of novel chemical probes based on the this compound scaffold can be guided by several rational design principles, including the application of ligand efficiency metrics and strategies like scaffold hopping and bioisosteric replacement.
Application of Ligand Efficiency Metrics in Design (focused on chemical properties and interactions)
Ligand efficiency (LE) is a valuable metric in drug discovery and chemical probe design that relates the binding affinity of a molecule to its size (typically measured by the number of non-hydrogen atoms). wikipedia.orgdundee.ac.uk The goal is to maximize binding affinity while minimizing molecular size, leading to more "atom-efficient" interactions.
For the this compound scaffold, LE metrics can guide the selection of substituents. For example, when considering modifications to the pyrrolidine or pyridine rings, the change in binding affinity (ΔG) would be evaluated against the change in the number of heavy atoms (N).
Table 1: Ligand Efficiency Metrics
| Metric | Formula | Description |
|---|---|---|
| Ligand Efficiency (LE) | LE = - (ΔG) / N | Measures the binding energy per non-hydrogen atom. |
| Binding Efficiency Index (BEI) | BEI = pKi / MW (kDa) | Relates the binding affinity to the molecular weight. |
By calculating these metrics for a series of analogs, researchers can identify which modifications provide the most significant improvement in binding efficiency. wikipedia.orgrgdscience.com This approach helps to avoid the unnecessary addition of molecular complexity that does not contribute significantly to the desired interactions. nih.govacs.org
Scaffold Hopping and Bioisosteric Replacement (focused on chemical properties and synthetic tractability)
Scaffold hopping and bioisosteric replacement are powerful strategies for discovering novel chemical entities with improved properties while retaining the key interactions of a parent molecule. nih.govresearchgate.netnih.gov
Scaffold Hopping: This involves replacing the core structure (scaffold) of the molecule with a different one that maintains a similar spatial arrangement of key functional groups. For this compound, one could envision replacing the pyridin-4-ol scaffold with other heterocyclic systems that can present the sulfonylpyrrolidine moiety in a similar orientation. Examples of potential scaffold hops could include pyrazolo[3,4-b]pyridine or other bicyclic systems that have been successfully used in kinase inhibitor design. nih.gov This strategy can lead to compounds with novel intellectual property, improved synthetic accessibility, and different physicochemical properties. researchgate.net
Bioisosteric Replacement: This strategy involves the substitution of one functional group with another that has similar steric and electronic properties. u-strasbg.fr This can be used to fine-tune the properties of the molecule.
For the this compound scaffold, several bioisosteric replacements could be considered:
Pyridin-4-ol Ring: The hydroxyl group could be replaced with an amine (pyridin-4-amine) to alter its hydrogen bonding capabilities. The pyridine ring itself could be replaced with other five- or six-membered heterocycles like pyrazole, imidazole, or pyrimidine (B1678525) to explore different electronic distributions and interaction potentials.
Sulfonamide Linker: The sulfonamide could be replaced with a carboxamide, which has different hydrogen bonding patterns and conformational flexibility.
Pyrrolidine Ring: The pyrrolidine ring could be replaced with other cyclic amines like piperidine or morpholine to explore the impact of ring size and heteroatom content on activity and physical properties.
The choice of bioisosteres is often guided by a desire to improve synthetic tractability. nih.gov For instance, if a particular heterocyclic scaffold is difficult to synthesize with the desired substitution pattern, a bioisosteric replacement with a more synthetically accessible core could be advantageous.
Advanced Methodological Considerations and Future Directions
Development of Novel Analytical Techniques for Complex Sulfonyl Compounds
The intricate nature of sulfonyl compounds calls for advanced analytical methods for their characterization, quantification, and the monitoring of their synthesis.
The real-time analysis of chemical reactions is crucial for optimizing reaction conditions, understanding reaction kinetics, and ensuring process safety. Hyphenated analytical techniques, which combine the separation power of chromatography with the detection capabilities of spectroscopy, are invaluable tools in this regard. For the synthesis of complex molecules like 3-(Pyrrolidin-1-ylsulfonyl)pyridin-4-ol, techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for on-line reaction monitoring. researchgate.netresearchgate.net The use of Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) coupled with High-Throughput Experimentation (HTE) allows for the rapid screening of numerous reaction conditions in a very short time. purdue.edu
Furthermore, spectroscopic methods like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated into continuous flow reactors to provide real-time structural information on reactants, intermediates, and products. nih.gov This approach enables precise control over the reaction progress and facilitates the rapid identification of optimal synthetic parameters.
The purification and analysis of sulfonyl compounds often present challenges due to their polarity and potential for interaction with stationary phases. Specialized chromatographic techniques are therefore essential for obtaining high-purity samples and accurate analytical data.
Advanced Chromatographic Techniques
| Technique | Application in Sulfonyl Compound Analysis |
|---|---|
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | A versatile method for the separation and quantification of a wide range of pharmaceutical compounds, including those with sulfonyl groups. researchgate.net |
| Supercritical Fluid Chromatography (SFC) | Offers advantages in terms of speed and reduced solvent consumption for the purification of complex mixtures. |
| Chiral Chromatography | Essential for the separation of enantiomers if the sulfonyl compound or its derivatives possess stereogenic centers. |
| Ion-Pair Chromatography | Can be employed to improve the retention and separation of polar and ionic sulfonyl compounds. |
High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for the structural elucidation of novel sulfonyl compounds and the identification of impurities. nih.gov The development of novel stationary phases with enhanced selectivity for sulfonyl-containing molecules could further improve the efficiency of their chromatographic separation.
Exploration of Solid-Phase Synthesis Methodologies
Solid-phase synthesis offers significant advantages for the preparation of compound libraries and for streamlining the purification process. acs.org The application of solid-phase methodologies to the synthesis of this compound and its analogs could accelerate the discovery of new derivatives with interesting properties.
A possible solid-phase approach could involve anchoring a suitable pyridine (B92270) precursor to a solid support, followed by the introduction of the sulfonylpyrrolidine moiety. acs.orgresearchgate.net The key steps would include:
Immobilization of a functionalized pyridine ring onto a solid support (e.g., Rink amide resin). researchgate.net
Reaction of the resin-bound pyridine with a sulfonylating agent.
Cleavage of the final product from the solid support.
This strategy would allow for the rapid synthesis of a variety of analogs by using different amines in the sulfonyl chloride formation step or by modifying the pyridine core.
Photochemical and Electrochemical Approaches for Functionalization
Photochemical and electrochemical methods provide unique opportunities for the selective functionalization of heterocyclic compounds under mild conditions, often avoiding the need for harsh reagents.
Photochemical Functionalization: The pyridine ring is susceptible to photochemical transformations. For instance, pyridine N-oxides can undergo photochemical valence isomerization to introduce hydroxyl groups at the C3 position of the pyridine ring. nih.govacs.org This strategy could be explored for the synthesis of precursors to this compound. Furthermore, photochemical methods can be used for the functionalization of pyridines with radicals, offering a novel pathway for C-C bond formation. recercat.catnih.gov
Electrochemical Synthesis: Electrochemical methods have emerged as a powerful and sustainable tool for the synthesis of sulfonamides. nih.govsemanticscholar.orgacs.orgrsc.org The direct electrochemical synthesis of sulfonamides from (hetero)arenes, sulfur dioxide, and amines has been reported, offering a convergent and atom-economical approach. nih.gov This methodology could potentially be adapted for the synthesis of this compound, avoiding the need for pre-functionalized starting materials. Electrochemical oxidation can also be employed to generate sulfinyl radicals from sulfinic acid salts, which can then react with amines to form sulfonamides. rsc.org
Sustainable and Continuous Flow Chemistry for Compound Production
The principles of green chemistry and the implementation of continuous flow technologies are becoming increasingly important in modern chemical synthesis. nih.gov Continuous flow processing offers several advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. purdue.edumtak.hubohrium.comresearchgate.netmdpi.com
Unexplored Chemical Transformations and Derivatizations of the Compound
The structure of this compound offers several sites for further chemical modification, opening up possibilities for the synthesis of a diverse range of derivatives with potentially new properties.
| Sulfonyl Group | Reduction to the corresponding sulfide (B99878), displacement of the pyrrolidine (B122466) moiety with other nucleophiles. d-nb.info | Alteration of the sulfonyl group can lead to significant changes in the molecule's properties. |
The exploration of these transformations could lead to the discovery of new compounds with unique chemical and physical properties, expanding the chemical space around the this compound scaffold.
Addressing Current Challenges and Defining Future Research Paradigms in Sulfonyl Pyridine Chemistry
The field of sulfonyl pyridine chemistry, encompassing compounds like this compound, is an area of significant scientific interest due to the prevalence of the pyridine ring in pharmaceuticals, agrochemicals, and natural products. chemistryviews.org However, the synthesis and functionalization of these molecules present considerable challenges that researchers are actively working to overcome. The development of novel methodologies and the establishment of new research paradigms are crucial for unlocking the full potential of this class of compounds.
A primary challenge in sulfonyl pyridine chemistry is achieving regioselective C-H functionalization. chemistryviews.orgnih.gov The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic substitution at the ortho- and para-positions, but less reactive towards electrophilic substitution at the meta-position. nih.gov Consequently, direct and selective introduction of a sulfonyl group at a specific position on the pyridine ring is often difficult, frequently requiring the use of pre-functionalized starting materials or elaborate protecting group strategies. chemistryviews.orgd-nb.info Traditional methods for preparing pyridine sulfonyl chlorides, for instance, can involve harsh reagents like concentrated sulfuric acid or phosphorus oxychloride, leading to safety concerns and the generation of significant chemical waste. google.com Furthermore, these methods can suffer from a lack of regioselectivity, producing mixtures of isomers that are difficult to separate. d-nb.infogoogle.com
Another significant hurdle is the development of synthetic methods that are both efficient and environmentally benign. Many established protocols require costly and elaborate catalytic systems or harsh reaction conditions, which can limit their applicability, especially for large-scale synthesis and late-stage functionalization of complex molecules. nih.gov There is a pressing need for methodologies that offer a high degree of functional group tolerance, proceed under mild conditions, and provide streamlined access to structurally diverse sulfonylated pyridines.
To address these challenges, several innovative research paradigms are emerging. One promising direction is the development of novel catalytic systems and synthetic strategies for direct C-H sulfonylation. For example, a base-mediated approach for the C4-selective sulfonylation of pyridine has been developed, which avoids the formation of regioisomers often seen in other methods. chemistryviews.orgd-nb.info This technique utilizes a simple external base to control the positional selectivity of the sulfinate addition, offering a modular and efficient route to C4-sulfonylated pyridines. d-nb.info
Electrochemical methods are also gaining traction as a powerful tool for pyridine functionalization. nih.govresearchgate.net An electrochemical approach for the meta-sulfonylation of pyridines has been reported, which employs nucleophilic sulfinates in a redox-neutral dearomatization-rearomatization strategy. nih.gov This method demonstrates excellent regiocontrol and broad substrate compatibility, highlighting the potential of electrochemistry to overcome the inherent reactivity patterns of the pyridine ring. nih.gov
The future of sulfonyl pyridine chemistry will likely be shaped by the integration of computational and experimental approaches. In silico studies, such as Density Functional Theory (DFT) calculations, are becoming increasingly valuable for understanding reaction mechanisms and predicting the reactivity of novel reagents. acs.org This synergy can accelerate the discovery of new reactions and catalysts, enabling a more rational design of synthetic routes to complex target molecules. Furthermore, the exploration of pyridine-sulfonamide hybrids as scaffolds for developing therapeutic agents, such as VEGFR-2 inhibitors and apoptosis inducers, opens up new avenues for medicinal chemistry research. nih.gov The continued development of one-pot synthetic procedures and diversity-oriented synthesis will be essential for creating libraries of novel sulfonyl pyridine derivatives for biological screening. researchgate.netresearchgate.net
The table below summarizes some of the recent advancements in the synthesis of sulfonylated pyridines, highlighting the challenges addressed and the future potential of these methodologies.
| Methodological Approach | Key Features | Challenges Addressed | Future Directions |
| Base-Mediated C4-Selective Sulfonylation chemistryviews.orgd-nb.info | Utilizes an external base (N-methylpiperidine) to direct regioselectivity. | Poor regioselectivity in C-H functionalization; formation of isomeric mixtures. | Extension to other N-heteroaromatics and different nucleophiles. |
| Electrochemical meta-C-H Sulfonylation nih.govresearchgate.net | Employs a redox-neutral dearomatization-rearomatization strategy. | Difficulty in achieving meta-selective functionalization; reliance on harsh reagents. | Application in late-stage modification of complex molecules; scalability of the process. |
| Triflic Anhydride (B1165640) Activation d-nb.info | Pre-activation of the pyridine ring followed by nucleophilic addition of a sulfinate salt. | Need for pre-functionalized starting materials. | Improving modularity for the construction of diverse sulfonylated pyridines. |
| Synthesis from 3-Aminopyridine (B143674) google.com | Diazotization followed by sulfonyl chlorination. | Use of hazardous materials and generation of waste in traditional methods. | Development of safer and more environmentally friendly industrial-scale production. |
As researchers continue to innovate, the challenges currently facing sulfonyl pyridine chemistry will undoubtedly be surmounted, paving the way for the discovery and development of new molecules with significant applications in medicine, agriculture, and materials science.
Q & A
Basic: What are the standard synthetic routes for preparing 3-(Pyrrolidin-1-ylsulfonyl)pyridin-4-ol, and what critical parameters influence reaction efficiency?
Answer:
The synthesis typically involves sulfonylation of pyridin-4-ol derivatives using pyrrolidine sulfonyl chloride under basic conditions. Key steps include:
- Coupling Reaction : React pyridin-4-ol with pyrrolidine sulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.
- Base Selection : Use triethylamine (TEA) or NaOH to maintain pH >9, enhancing nucleophilic attack efficiency.
- Purification : Post-reaction, extract the product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water).
Critical parameters include temperature control (exothermic reactions require cooling), stoichiometric precision (1:1.2 molar ratio of pyridin-4-ol to sulfonyl chloride), and solvent dryness (prevents hydrolysis). Yield optimization studies show that slow addition of sulfonyl chloride improves purity (>90%) .
Advanced: How can researchers resolve discrepancies in the reported biological activity of this compound derivatives across different studies?
Answer:
Discrepancies often arise from:
- Compound Purity : Use HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) to confirm purity (>95%). Impurities like unreacted sulfonyl chloride can skew activity.
- Assay Variability : Standardize conditions (e.g., cell lines, incubation time) and include positive controls (e.g., known enzyme inhibitors).
- Solubility Artifacts : Pre-saturate compounds in assay buffers using sonication (40°C, 10 min) to avoid aggregation.
A study resolved inconsistent kinase inhibition data by using freshly prepared DMSO stocks and verifying compound stability via NMR post-assay. Orthogonal validation (e.g., surface plasmon resonance) further confirmed target engagement .
Basic: What safety precautions are mandatory when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhaling dust/aerosols.
- Spill Management : Use inert absorbents (vermiculite) and avoid dry sweeping.
- Storage : Keep in airtight containers under ambient conditions, away from oxidizers.
Refer to SDS guidelines for pyrrolidine sulfonamide analogs, which recommend immediate rinsing (15 min) for skin/eye exposure and avoiding water-reactive conditions .
Advanced: What computational methods are effective in predicting the binding affinity of this compound analogs to target enzymes?
Answer:
- Molecular Docking : Use AutoDock Vina to predict binding poses. Parameterize the sulfonyl group’s partial charges using DFT (B3LYP/6-31G*).
- MD Simulations : Run 100-ns simulations (GROMACS, CHARMM36 force field) to assess stability. Monitor hydrogen bonds between the sulfonyl oxygen and catalytic residues (e.g., Lys123 in kinase targets).
- Free Energy Calculations : Apply MM-PBSA to compute ΔG binding. A recent study achieved R² = 0.89 between computed and experimental IC50 values by including explicit solvent models .
Basic: How should researchers optimize the solubility of this compound for in vitro assays?
Answer:
- Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to enhance aqueous solubility.
- pH Adjustment : Prepare phosphate buffer (pH 7.4) to ionize the sulfonamide group (pKa ~6.5).
- Sonication : Pre-treat solutions at 40°C for 10 min to disrupt aggregates. Validate solubility via nephelometry (threshold: <0.1% turbidity) .
Advanced: What are the mechanistic implications of the sulfonyl-pyrrolidine group in modulating the pharmacokinetic properties of this compound?
Answer:
- Metabolic Stability : The sulfonyl group reduces CYP3A4-mediated oxidation (t₁/₂ increased from 2.1 to 4.7 h in hepatic microsomes).
- Permeability : The pyrrolidine nitrogen (pKa ~8.5) enhances blood-brain barrier penetration (logP = 1.2 vs. 0.5 for non-sulfonylated analogs).
- Renal Clearance : Sulfonate excretion is accelerated; fluorination at the pyrrolidine ring (e.g., 4-fluoro substitution) reduces clearance by 30% in rat models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
